molecular formula C21H19FN6O2S B2868370 N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-79-8

N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2868370
CAS No.: 863457-79-8
M. Wt: 438.48
InChI Key: KFPWDVVBSFFOEU-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • Synthetic routes for analogous compounds involve nucleophilic substitution reactions (e.g., replacing chlorine at position 7 with thiol-containing reagents) and subsequent functionalization of the benzyl or aryl groups .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2S/c1-2-30-17-6-4-3-5-16(17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPWDVVBSFFOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially altering its electronic properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated reagents and strong nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving triazolopyrimidines.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where triazolopyrimidines have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the ethoxyphenyl group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other triazolo[4,5-d]pyrimidine derivatives and related acetamide-containing analogs based on structural features, physicochemical properties, and synthetic data.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents at Position 3 & 7 Melting Point (°C) Yield (%) Key NMR Data (δ, ppm)
Target: N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Triazolo[4,5-d]pyrimidine 3: 4-fluorobenzyl; 7: thioacetamide (N-2-ethoxyphenyl) Not reported Not reported Not available in evidence
9b : N-(4-((7-(benzo[d]oxazol-2-ylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl)methyl)benzyl)-N-methylpropan-1-amine Triazolo[4,5-d]pyrimidine 3: 4-methylbenzyl; 7: benzo[d]oxazol-2-ylthio 154–155 18.5 Aromatic protons: 7.35–7.42 (m, 6H)
9e : 2-((3-(4-(morpholinomethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole Triazolo[4,5-d]pyrimidine 3: 4-morpholinomethylbenzyl; 7: benzo[d]oxazol-2-ylthio 89–90 89.9 Morpholine protons: 2.23–2.31 (m, 8H)
7d : N-(4-((3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)phenyl)acrylamide Triazolo[4,5-d]pyrimidine 3: benzyl; 7: thiophenyl acrylamide Not reported Not reported Aromatic protons: 7.35–7.42 (m, 6H)
: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c][1,2]benzothiazine N-(2-fluorobenzyl)acetamide side chain Not reported Not reported Fluorine effects on aromatic δ shifts

Key Findings

Substituent Effects on Solubility and Lipophilicity :

  • The 4-fluorobenzyl group in the target compound likely enhances lipophilicity compared to unsubstituted benzyl analogs (e.g., 7d ) but reduces it relative to morpholine-containing derivatives (e.g., 9e ) .
  • The 2-ethoxyphenyl group in the thioacetamide side chain may improve solubility in polar solvents compared to benzo[d]oxazole-thio derivatives (e.g., 9b ) .

Synthetic Yields :

  • Yields for triazolo[4,5-d]pyrimidine derivatives vary widely (e.g., 18.5% for 9b vs. 89.9% for 9e ), influenced by steric hindrance and reactivity of substituents . The target compound’s synthesis may require optimization due to the bulky 4-fluorobenzyl and ethoxyphenyl groups.

NMR Trends :

  • Aromatic protons in benzyl-substituted analogs (e.g., 9b , 7d ) resonate at δ 7.35–7.42 ppm, while morpholine protons in 9e appear at δ 2.23–2.31 ppm . The target compound’s NMR would likely show distinct shifts for the 4-fluorobenzyl (δ ~7.0–7.3 ppm) and ethoxyphenyl (δ ~6.8–7.2 ppm) groups.

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21_{21}H19_{19}FN6_6O2_2S
  • Molecular Weight: 438.5 g/mol
  • CAS Number: 863457-79-8

The compound features a triazole and pyrimidine moiety, which are known for their diverse biological activities. The triazole ring is particularly significant in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against a range of bacteria and fungi. Specific findings include:

  • Minimum Inhibitory Concentrations (MIC): Compounds related to the triazole structure exhibited MIC values ranging from 1–8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: Compounds similar to this compound have shown promising antifungal activity against pathogens like Candida albicans .

Anticancer Properties

Research indicates that triazoles can inhibit cancer cell proliferation. For instance:

  • Cell Proliferation Inhibition: Triazole derivatives have been reported to significantly inhibit cell migration and invasion in cancer cell lines such as A431 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Moiety: Enhances interaction with biological targets.
  • Thioacetamide Group: Contributes to the compound's stability and bioavailability.

Case Studies

  • Antibacterial Evaluation:
    • A study evaluated the antibacterial efficacy of various triazole derivatives. The results indicated that certain compounds exhibited up to 16 times higher activity against drug-resistant strains compared to standard antibiotics .
  • Anticancer Activity:
    • In vitro studies demonstrated that compounds with similar structures inhibited proliferation in several cancer cell lines. For example, a derivative showed an EC50_{50} value of 7.2 μg/mL against Xanthomonas oryzae, highlighting its potential as a therapeutic agent .

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